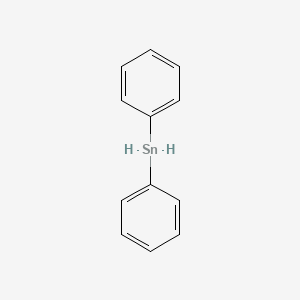![molecular formula C28H60NO5P B1213377 [2-(hexadecoxymethyl)-4-methylpentyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 83922-30-9](/img/structure/B1213377.png)
[2-(hexadecoxymethyl)-4-methylpentyl] 2-(trimethylazaniumyl)ethyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(hexadecoxymethyl)-4-methylpentyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a long alkyl chain and a phosphate group, making it a valuable molecule in both research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(hexadecoxymethyl)-4-methylpentyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves the esterification of a long-chain alcohol with a phosphate group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained. For instance, the reaction may involve the use of dimethyl sulfoxide (DMSO) as a solvent and a catalyst such as triethylamine to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, often involving continuous monitoring and adjustment of temperature, pH, and reactant concentrations .
化学反応の分析
Types of Reactions
[2-(hexadecoxymethyl)-4-methylpentyl] 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which adds hydrogen to the molecule.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols .
科学的研究の応用
Chemistry
In chemistry, [2-(hexadecoxymethyl)-4-methylpentyl] 2-(trimethylazaniumyl)ethyl phosphate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it a valuable tool for chemists .
Biology
In biological research, this compound is used to study cell membrane dynamics and lipid metabolism. Its long alkyl chain and phosphate group mimic natural phospholipids, making it useful in experiments involving cell membranes .
Medicine
Its amphiphilic nature allows it to form micelles and liposomes, which can encapsulate drugs and improve their bioavailability .
Industry
In industrial applications, this compound is used as an emulsifier and surfactant in various formulations. Its ability to stabilize emulsions makes it valuable in the production of cosmetics, pharmaceuticals, and food products .
作用機序
The mechanism of action of [2-(hexadecoxymethyl)-4-methylpentyl] 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with cell membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport .
類似化合物との比較
Similar Compounds
Miltefosine: A phospholipid drug with similar structural features, used as an antileishmanial agent.
Hexadecylphosphocholine: Another compound with a long alkyl chain and phosphate group, used in similar applications.
Uniqueness
What sets [2-(hexadecoxymethyl)-4-methylpentyl] 2-(trimethylazaniumyl)ethyl phosphate apart from similar compounds is its specific combination of functional groups and chain length. This unique structure allows it to interact with biological membranes in a distinct manner, making it particularly useful in research and industrial applications .
特性
CAS番号 |
83922-30-9 |
|---|---|
分子式 |
C28H60NO5P |
分子量 |
521.8 g/mol |
IUPAC名 |
[2-(hexadecoxymethyl)-4-methylpentyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C28H60NO5P/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-32-25-28(24-27(2)3)26-34-35(30,31)33-23-21-29(4,5)6/h27-28H,7-26H2,1-6H3 |
InChIキー |
PHUWYURXTZTBJY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOCC(CC(C)C)COP(=O)([O-])OCC[N+](C)(C)C |
正規SMILES |
CCCCCCCCCCCCCCCCOCC(CC(C)C)COP(=O)([O-])OCC[N+](C)(C)C |
同義語 |
2-isobutyl-PAF 2-isobutyl-platelet activating factor 2-isobutyl-platelet activating factor, (+-)-isomer 3,5,9-Trioxa-4 phosphapentacosan-1-aminium, 4-hydroxy-N,N,N-trimethyl-7-(2-methylpropyl)-, hydroxide, inner salt, (+-)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 7-[(1S,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]-7-oxoheptanoate](/img/structure/B1213295.png)
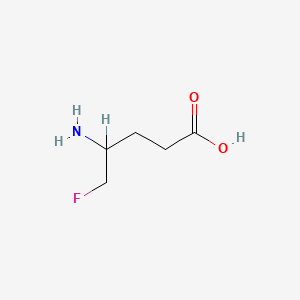
![(9S,12S,15S)-9-Amino-12-(2-amino-2-oxoethyl)-4-hydroxy-10,13-dioxo-2-oxa-11,14-diazatricyclo[15.2.2.13,7]docosa-1(19),3,5,7(22),17,20-hexaene-15-carboxylic acid](/img/structure/B1213298.png)
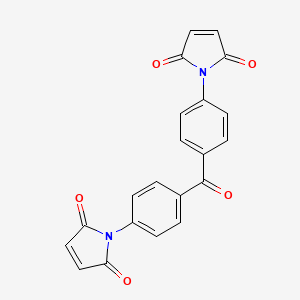
![2-Naphthalenecarboxamide, 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl-](/img/structure/B1213301.png)
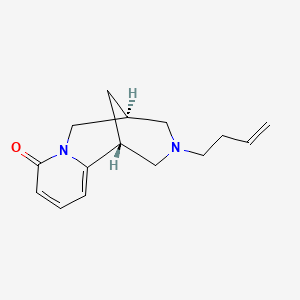
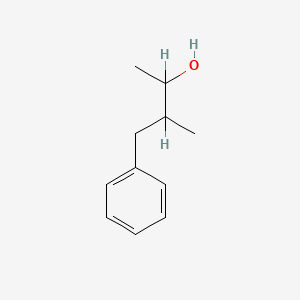
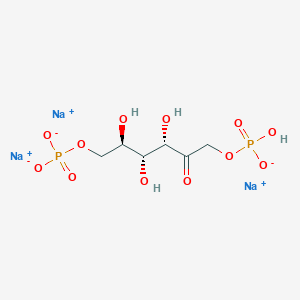
![4,6-Dihydroxy-6,9-dimethyl-3-methylidene-3a,4,5,6,6a,7,9a,9b-octahydroazuleno[4,5-b]furan-2(3h)-one](/img/structure/B1213307.png)
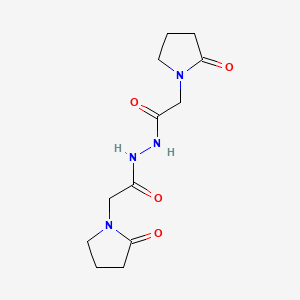
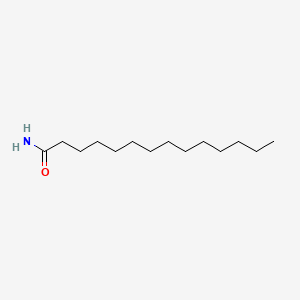
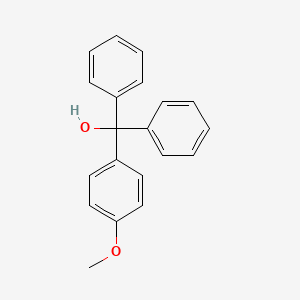
![N-ethyl-N'-[[(1S,2S)-2-[[4-(ethylamino)butylamino]methyl]cyclopropyl]methyl]butane-1,4-diamine](/img/structure/B1213316.png)
